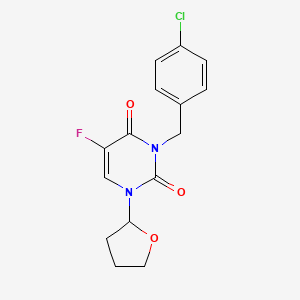![molecular formula C19H26Cl2N2O2 B4218336 N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4218336.png)
N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
概要
説明
N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on a benzyl ring, along with a dimethylated ethanediamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-2-chloro-5-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
N-Alkylation: The benzyloxy intermediate is then subjected to N-alkylation with N,N-dimethyl-1,2-ethanediamine in the presence of a suitable catalyst like palladium on carbon.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Use of Continuous Flow Reactors: To enhance efficiency and scalability.
Purification: Employing techniques such as recrystallization and chromatography to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-formyl-2-chloro-5-methoxybenzyl derivatives.
Reduction: Formation of 4-(benzyloxy)-2-chloro-5-methoxybenzyl derivatives.
Substitution: Formation of 4-(benzyloxy)-2-chloro-5-alkoxybenzyl derivatives.
科学的研究の応用
N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine
- N’-[4-(benzyloxy)-2-chloro-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine acetate
Uniqueness
- Structural Features : The presence of the benzyloxy, chloro, and methoxy groups on the benzyl ring, along with the dimethylated ethanediamine moiety, imparts unique chemical and biological properties.
- Reactivity : The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
N-[(2-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2.ClH/c1-22(2)10-9-21-13-16-11-18(23-3)19(12-17(16)20)24-14-15-7-5-4-6-8-15;/h4-8,11-12,21H,9-10,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZUANPSBFGRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4218259.png)
![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-YL}-N-phenylacetamide](/img/structure/B4218266.png)
![2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-methoxyphenoxy]acetamide](/img/structure/B4218273.png)

![4-amino-N-[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B4218288.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4218296.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate](/img/structure/B4218300.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4218312.png)
![3-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4218316.png)
![1-(2-fluorophenyl)-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4218321.png)
![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]ethanol hydrochloride](/img/structure/B4218322.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B4218329.png)
amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B4218330.png)
![7-[(3-Nitrophenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4218337.png)
